ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: is a complex organic compound that belongs to the class of dihydropyrimidinones (DHPMs). These compounds are known for their diverse pharmacological properties and are often synthesized for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be achieved using the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using the same Biginelli reaction with optimized conditions to ensure high yield and purity. The reaction typically involves the use of hydrochloric acid as a catalyst and can be carried out in a one-pot process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and phenyl rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the piperidine and phenyl rings.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives of the piperidine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds .
Biology and Medicine: ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has been investigated for its potential anticancer properties. It acts as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis, leading to cell cycle arrest and apoptosis .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties .
Mechanism of Action
The compound exerts its effects primarily by inhibiting kinesin-5, an enzyme crucial for the separation of genetic material during cell division. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets include the microtubules involved in mitosis .
Comparison with Similar Compounds
Monastrol: Another DHPM known for its kinesin-5 inhibitory activity.
LaSOM® 293: A similar compound synthesized using the Biginelli reaction.
Uniqueness: ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific substitution pattern, which enhances its pharmacological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-18(24)15-16(14-9-7-13(2)8-10-14)20-19(21-17(15)23)22-11-5-4-6-12-22/h7-10,15-16H,3-6,11-12H2,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUWBOVYIVTGTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.